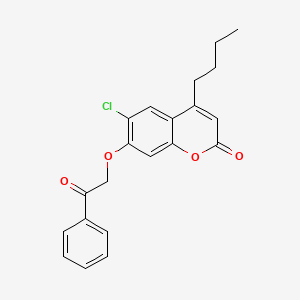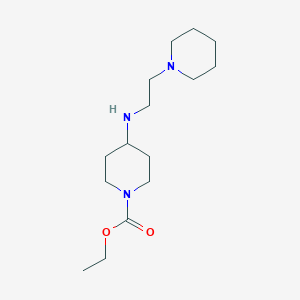![molecular formula C16H16BrClN2O3S B5035743 N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5035743.png)
N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a chlorophenylsulfonyl group, and an ethylglycinamide moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 2-bromoaniline.
Sulfonylation: The 2-bromoaniline is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Amidation: The final step involves the reaction of the sulfonylated intermediate with ethylglycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antibiofilm agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the bromophenyl and chlorophenyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
相似化合物的比较
Similar Compounds
- N-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
- N-(2-bromophenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide
- N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
Uniqueness
N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide stands out due to its specific combination of bromine and chlorine substituents, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-2-20(24(22,23)13-9-7-12(18)8-10-13)11-16(21)19-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFGNNIZVCNBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]benzaldehyde](/img/structure/B5035688.png)
![(3R*,4R*)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5035694.png)

![1,5-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-3-methylbenzene](/img/structure/B5035709.png)
![6,8-Dichloro-3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B5035711.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5035716.png)
![1-[3-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide](/img/structure/B5035724.png)
![2-[(3-ethoxy-4-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5035750.png)
![Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate](/img/structure/B5035757.png)
![1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5035762.png)

![butyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5035770.png)

